2-Dimethylaminopyridine

Catalog No.
S1532713
CAS No.
5683-33-0
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Dimethylaminopyridine

CAS Number

5683-33-0

Product Name

2-Dimethylaminopyridine

IUPAC Name

N,N-dimethylpyridin-2-amine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3

InChI Key

PSHKMPUSSFXUIA-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=N1

Canonical SMILES

CN(C)C1=CC=CC=N1

Catalysis:

DMAP is a powerful nucleophilic catalyst, meaning it readily donates electrons and accelerates chemical reactions. Its key features include:

  • Acylation reactions: DMAP efficiently activates acylating agents like carboxylic acid anhydrides and chlorides, facilitating the formation of amides, esters, and other important organic compounds .
  • Nucleophilic substitution reactions: DMAP enhances the rate of S<sub>N</sub>2 reactions by deprotonating the attacking nucleophile, making it more reactive .
  • Polymerization reactions: DMAP can act as an initiator or catalyst in various polymerization reactions, facilitating the creation of diverse polymer structures .

Organic Synthesis:

DMAP's catalytic and base-mediated properties make it valuable in various organic synthesis applications:

  • Deprotection reactions: DMAP can selectively remove protecting groups from sensitive functional groups in organic molecules .
  • Condensation reactions: DMAP promotes the formation of carbon-carbon and carbon-heteroatom bonds by facilitating condensation reactions between different organic molecules .
  • Cyclization reactions: DMAP can play a crucial role in promoting intramolecular cyclization reactions, leading to the formation of complex ring structures within organic molecules .

Other Research Applications:

Beyond catalysis and organic synthesis, DMAP finds application in other scientific research areas:

  • Material Science: DMAP can be used in the synthesis of functional materials like conducting polymers and self-healing hydrogels .
  • Biological Studies: While not commonly used directly in biological assays, DMAP can be employed in the synthesis of biologically active molecules and can serve as a model substrate for studying enzyme activity .

XLogP3

1.6

Boiling Point

196.0 °C

LogP

1.65 (LogP)

Melting Point

182.0 °C

UNII

18Q95U3Z8H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5683-33-0

Wikipedia

2-dimethylaminopyridine

Dates

Modify: 2023-08-15

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